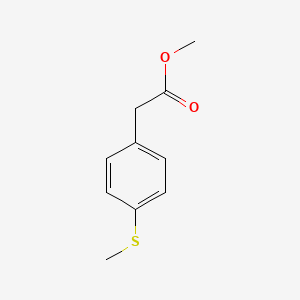
Methyl 2-(4-(methylthio)phenyl)acetate
Übersicht
Beschreibung
Methyl 2-(4-(methylthio)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Methyl 2-(4-(methylthio)phenyl)acetate is notable for its role as a precursor in the synthesis of bioactive compounds. It has been linked to the development of analgesic and anti-inflammatory agents. For instance, derivatives of 4-methylthio phenylacetic acid, which can be synthesized from this compound, have shown promising results in pharmacological studies.
Case Study: Analgesic Activity
A study demonstrated that compounds derived from this compound exhibited significant analgesic effects in animal models. The compound was tested against standard analgesics like ibuprofen, showing comparable efficacy in reducing pain responses induced by acetic acid .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its structure allows for various functional group modifications, facilitating the synthesis of complex organic molecules.
Synthetic Pathways
The compound can be synthesized through several methods involving different substrates. One notable method includes the reaction of p-halogenated phenylacetic acids with sodium methyl mercaptide under copper catalysis, yielding high purity and yield .
| Synthesis Method | Starting Material | Yield (%) | Catalyst |
|---|---|---|---|
| Method A | 4-Bromobenzene Acetic Acid | 76.1% | Cuprous Bromide |
| Method B | 4-Chlorobenzene Acetic Acid | 79.3% | Cuprous Bromide |
Pharmaceutical Applications
This compound is integral in the pharmaceutical industry, particularly as an intermediate in the synthesis of drugs like Etoricoxib, a selective COX-2 inhibitor used for treating arthritis and pain . The environmental advantages of its synthesis process make it suitable for large-scale production.
Pharmaceutical Case Study: Etoricoxib Synthesis
The synthesis of Etoricoxib involves multiple steps where this compound plays a crucial role:
- Step 1: Formation of key intermediates from this compound.
- Step 2: Further modification to achieve the final pharmaceutical product.
This process has been optimized to reduce environmental impact while maintaining high yields .
Environmental Considerations
The synthesis of this compound has been designed to minimize environmental pollutants. Traditional methods often resulted in harmful byproducts such as hydrogen sulfide; however, recent advancements have led to more sustainable practices that avoid such pollutants .
Eigenschaften
Molekularformel |
C10H12O2S |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
methyl 2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
HGGUOMMWTVBBBH-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=C(C=C1)SC |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














